molecular formula C22H22N4O3S B2521035 (E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-92-0

(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2521035
CAS RN: 494219-92-0
M. Wt: 422.5
InChI Key: RBTULOCKNZTODC-GZTJUZNOSA-N
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Description

The compound of interest, "(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate," is a heterocyclic compound that is likely to share structural similarities with the compounds discussed in the provided papers. These compounds are characterized by a fused thiazolo[3,2-a]pyrimidine ring system, which is a common scaffold in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives has been reported to occur via a one-pot reaction under solvent-free conditions. Starting materials typically include thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate. The reaction proceeds to yield a series of ethyl-7-methyl-3-(substituted-phenyl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which are then characterized by physicochemical analysis and spectrometric techniques such as NMR, CMR, and FT-IR .

Molecular Structure Analysis

The molecular structure of a closely related compound, "Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3] Thiazolo [3,2-a] Pyrimidine-6-carboxylate," has been determined through crystallography. It crystallizes in the orthorhombic space group and features a central pyrimidine ring in a screw-boat conformation fused to a thiazole ring. Various substituents such as benzyl, carboxylate, methyl, phenyl, and oxy groups are bonded around this core. The dihedral angles between the planes of these groups and the pyrimidine ring have been measured, providing insight into the compound's three-dimensional conformation .

Chemical Reactions Analysis

While specific chemical reactions of the compound are not detailed in the provided papers, the structural analysis suggests that it may engage in intramolecular hydrogen bonding and π-ring interactions, which could influence its reactivity. The presence of various functional groups such as carboxylate and methyl groups may also participate in chemical reactions, potentially including nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are typically characterized by their crystalline structure, melting points, and solubility. The spectrometric data, including NMR and FT-IR, provide information on the electronic environment of the atoms within the molecule, which can be correlated with its chemical reactivity and interactions with biological targets. The absence of expected hydrogen bonding in the crystal packing of a related compound suggests that van der Waals forces and π interactions may play a significant role in the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of thiazolopyrimidine derivatives, including those structurally related to the specified compound, involves multi-step reactions that yield complex heterocyclic systems with potential biological activities. For example, Youssef et al. (2011) described the preparation of thiazolo[3,2-a]pyrimidine derivatives with excellent biocidal properties against a range of bacteria and fungi through various chemical reactions. These compounds were obtained by hydrolyzing ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and further transforming them into related heterocyclic systems (Youssef, Abbady, Ahmed, & Omar, 2011).

Biological Activities

These compounds exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The biological evaluation of novel pyrazolopyrimidines derivatives has shown their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these chemical structures in disease treatment and prevention (Rahmouni et al., 2016).

Antimicrobial Evaluation

Another study focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents. These compounds, including thiazolopyrimidine derivatives, were tested for their efficacy against various bacteria, showcasing their potential in addressing antimicrobial resistance challenges (Azab, Youssef, & El-Bordany, 2013).

Structural Modifications and Supramolecular Aggregation

The study of structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features, which are essential for understanding the chemical and biological properties of these compounds (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

methyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-25-14(3)16(12-23-25)11-17-20(27)26-19(15-9-7-6-8-10-15)18(21(28)29-4)13(2)24-22(26)30-17/h6-12,19H,5H2,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTULOCKNZTODC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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